1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- is a heterocyclic compound that contains sulfur and phosphorus atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a precursor containing sulfur and phosphorus atoms in the presence of a base. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or phosphines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines.
Scientific Research Applications
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: Research is ongoing to explore the potential biological activities of this compound, including its interactions with biomolecules.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific functions, such as catalysts or stabilizers.
Mechanism of Action
The mechanism of action of 1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing various biochemical processes. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (31): This compound shares structural similarities but differs in its functional groups and applications.
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: Another similar compound with different chemical properties and uses.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: This compound has a similar core structure but distinct functional groups and reactivity.
Uniqueness
1,2,4-Thiadiphosphole, 3,5-bis(1,1-dimethylethyl)- is unique due to its heterocyclic structure containing both sulfur and phosphorus atoms. This combination imparts specific chemical properties that make it valuable in various applications, particularly in the synthesis of novel materials and as a potential therapeutic agent.
Properties
CAS No. |
151961-31-8 |
---|---|
Molecular Formula |
C10H18P2S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
3,5-ditert-butyl-1,2,4-thiadiphosphole |
InChI |
InChI=1S/C10H18P2S/c1-9(2,3)7-11-8(13-12-7)10(4,5)6/h1-6H3 |
InChI Key |
KXFNBJDDFKODHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=PSC(=P1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.